2-Hexylcinnamyl-d5-alcohol
Description
2-Hexylcinnamyl-d5-alcohol is a deuterated derivative of cinnamyl alcohol, characterized by a hexyl side chain and five deuterium atoms (denoted as "d5") at specific positions within its structure. This compound is primarily utilized in metabolic and pharmacokinetic studies due to its isotopic labeling, which enables precise tracking of biochemical pathways.
Properties
Molecular Formula |
C15H17D5O |
|---|---|
Molecular Weight |
223.365 |
Purity |
95% min. |
Synonyms |
2-Hexylcinnamyl-d5-alcohol |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs
(a) Cinnamyl Alcohol (Non-deuterated)
- Structure : Lacks the hexyl side chain and deuterium atoms.
- Biological Activity : Demonstrates anti-inflammatory properties by inhibiting NF-κB and MAPK signaling pathways, as shown in murine macrophage studies .
- Applications : Used in fragrance industries and therapeutic research.
- Key Difference : The absence of deuterium limits its utility in metabolic tracing compared to 2-Hexylcinnamyl-d5-alcohol.
(b) 2-(Hydroxymethyl)-5-methoxyphenol
- Properties: Lower molecular weight (168.18 g/mol) and higher polarity due to phenolic -OH groups .
- Applications : Intermediate in organic synthesis, particularly for pharmaceuticals.
(c) Diphenyl-d5-methyl Alcohol
- Structure : Deuterated aromatic alcohol with phenyl groups instead of a cinnamyl backbone.
- Safety Profile : Classified as acutely toxic (Oral Acute Toxicity Category 4; H302) and a skin/eye irritant .
- Handling : Requires stringent protective measures (e.g., gloves, goggles), highlighting the general risks associated with deuterated aromatic alcohols .
Deuterated Analogs
Deuterated compounds like this compound and Diphenyl-d5-methyl alcohol exhibit distinct advantages and challenges:
Functional Analogs
(a) 5-Hydroxytryptophol (5-HTOL) Derivatives
- Structure : Indole-based alcohols with glucuronide conjugates.
- Detection: Used in immunoassays to monitor recent alcohol consumption, contrasting with this compound’s role in mechanistic studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
